molecular formula C10H9Br2NO2 B7759781 1-(2,2-Dibromo-3-methylcyclopropyl)-4-nitrobenzene

1-(2,2-Dibromo-3-methylcyclopropyl)-4-nitrobenzene

Cat. No.: B7759781
M. Wt: 334.99 g/mol
InChI Key: OJUKEDPMMWQXBR-UHFFFAOYSA-N
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Description

1-(2,2-Dibromo-3-methylcyclopropyl)-4-nitrobenzene is an organic compound characterized by the presence of a dibromocyclopropyl group attached to a nitrobenzene ring

Properties

IUPAC Name

1-(2,2-dibromo-3-methylcyclopropyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO2/c1-6-9(10(6,11)12)7-2-4-8(5-3-7)13(14)15/h2-6,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUKEDPMMWQXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(Br)Br)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dibromo-3-methylcyclopropyl)-4-nitrobenzene typically involves the dibromocyclopropanation of an appropriate alkene precursor. This reaction is often carried out under phase-transfer conditions using a strong base such as sodium hydroxide and a phase-transfer catalyst. The reaction conditions generally include vigorous stirring and long reaction times to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which allow for more efficient and scalable synthesis. These methods can achieve rapid reactions and high yields under ambient conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dibromo-3-methylcyclopropyl)-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The dibromocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-(2,2-Dibromo-3-methylcyclopropyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitro and dibromocyclopropyl groups on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Dibromo-3-methylcyclopropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dibromocyclopropyl group can interact with nucleophilic sites on biomolecules. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dibromo-3-methylcyclopropyl)pentane
  • 1-(2,2-Dibromo-3-methylcyclopropyl)butane

Uniqueness

1-(2,2-Dibromo-3-methylcyclopropyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a dibromocyclopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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